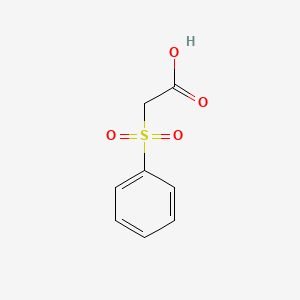

(Phenylsulfonyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzenesulfonyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEFAALYDTWTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275641 | |

| Record name | (phenylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3959-23-7 | |

| Record name | 3959-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (phenylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3959-23-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Phenylsulfonyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (Phenylsulfonyl)acetic acid, covering its chemical and physical properties, synthesis methodologies, key chemical reactions, and significant biological activities. It is intended to serve as a technical resource for professionals in research and development.

Core Properties of this compound

This compound, also known as 2-(benzenesulfonyl)acetic acid, is an organic compound featuring a phenylsulfonyl group attached to an acetic acid moiety. Its unique structure makes it a valuable intermediate in pharmaceutical synthesis.

CAS Number: 3959-23-7[1][2][3]

Chemical Structure:

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | 2-(benzenesulfonyl)acetic acid | [1][4][5] |

| Molecular Formula | C₈H₈O₄S | [1][2][4] |

| Molecular Weight | 200.21 g/mol | [1][2][5] |

| Melting Point | 108-115 °C | [4][6] |

| Boiling Point | 452.2 °C at 760 mmHg | [6] |

| Density | 1.406 g/cm³ | [6] |

| Flash Point | 227.3 °C | [6] |

| InChI Key | YTEFAALYDTWTLB-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC(=O)O | [1][5] |

| Appearance | White to pale yellow crystals or powder | [4] |

| Purity (Typical) | ≥96.0% | [4][6] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [5][7] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common methods involve the oxidation of a precursor sulfide or the reaction of a sulfinate salt with an acetic acid derivative.

Synthesis via Oxidation of (Phenylthio)acetic acid

A prevalent method for synthesizing this compound is the oxidation of its thioether analog, (Phenylthio)acetic acid. This reaction typically employs a strong oxidizing agent like hydrogen peroxide in an acidic medium.

This protocol describes the synthesis of this compound by oxidizing (Phenylthio)acetic acid using hydrogen peroxide in glacial acetic acid.

Materials:

-

(Phenylthio)acetic acid

-

30-35% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Deionized water

-

500-mL three-necked flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Oil bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 500-mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve a specific amount of (Phenylthio)acetic acid (e.g., 0.1 mol) in glacial acetic acid (e.g., 200 mL).

-

Addition of Oxidant: To the solution, carefully add an excess of 30-35% hydrogen peroxide (e.g., 0.25 mol).

-

Heating: Using an oil bath, heat the reaction mixture to approximately 90°C. Maintain this temperature with constant stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, add deionized water (e.g., 50 mL) to the hot solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product. Let it stand for at least 12 hours.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals sequentially with cold deionized water, cold methanol, and finally diethyl ether to remove impurities.

-

Drying: Dry the purified product in a vacuum oven to obtain this compound.

Key Chemical Reactions

This compound can undergo several types of reactions, primarily involving its carboxylic acid group and the sulfonyl group.

-

Esterification: The carboxylic acid functional group readily undergoes Fischer esterification when reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.[1] This is a crucial step for creating derivatives for pharmaceutical applications.

-

Nucleophilic Substitution: The sulfonyl group is a strong electron-withdrawing group, making the adjacent carbon susceptible to nucleophilic attack. It can react with various nucleophiles to yield modified derivatives.[1]

-

Decarboxylation: Under specific conditions, this compound can undergo decarboxylation, which involves the loss of the carboxyl group as carbon dioxide.[1]

Biological Activity and Applications in Drug Development

This compound and its derivatives have garnered significant attention in drug development, particularly for the treatment of type 2 diabetes mellitus.[1]

Agonism of Free Fatty Acid Receptor 1 (FFA1)

Derivatives of this compound have been identified as potent agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[8][9] FFA1 is a G-protein coupled receptor located on pancreatic β-cells and is activated by medium to long-chain fatty acids.[10]

The activation of FFA1 is a key mechanism for potentiating glucose-stimulated insulin secretion (GSIS). When an agonist, such as a derivative of this compound, binds to FFA1, it initiates a signaling cascade that enhances the release of insulin in the presence of elevated glucose levels.[9][10] This makes FFA1 an attractive therapeutic target for type 2 diabetes, as agonists can improve glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues.[8][9]

FFA1 Signaling Pathway

The binding of an agonist to the FFA1 receptor on pancreatic β-cells triggers a Gαq/11-mediated signaling pathway.[10]

-

Activation of PLC: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Enhanced Insulin Exocytosis: The elevated cytoplasmic Ca²⁺ levels and activated signaling kinases are critical for the fusion of insulin-containing granules with the cell membrane, resulting in enhanced insulin secretion.

References

- 1. 2-(Benzenesulfonamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cas 103-04-8,(PHENYLTHIO)ACETIC ACID | lookchem [lookchem.com]

- 10. revistadechimie.ro [revistadechimie.ro]

An In-depth Technical Guide to the Synthesis and Characterization of (Phenylsulfonyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetic acid is a valuable organic compound utilized as a building block in the synthesis of various pharmaceutical agents and functional materials. Its structure, incorporating both a phenylsulfonyl group and a carboxylic acid moiety, imparts unique chemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering practical experimental protocols and in-depth data analysis to support research and development endeavors in the chemical and pharmaceutical sciences.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is a two-step process. The first step involves the nucleophilic substitution of chloroacetic acid with thiophenol to produce the intermediate, (phenylthio)acetic acid. The subsequent step is the oxidation of the sulfide to a sulfone using an oxidizing agent such as hydrogen peroxide.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (Phenylthio)acetic Acid

This procedure involves the reaction of thiophenol with chloroacetic acid in the presence of a base.

-

Materials:

-

Thiophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water to create a solution.

-

To this solution, add thiophenol dropwise with stirring.

-

In a separate beaker, dissolve chloroacetic acid in water.

-

Slowly add the chloroacetic acid solution to the thiophenoxide solution.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a white precipitate forms.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude (phenylthio)acetic acid, which can be purified by recrystallization.

-

Step 2: Oxidation of (Phenylthio)acetic Acid to this compound

This step utilizes hydrogen peroxide in glacial acetic acid to oxidize the sulfide intermediate to the final sulfone product.[1]

-

Materials:

-

(Phenylthio)acetic acid

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Water

-

-

Procedure:

-

Dissolve (phenylthio)acetic acid in glacial acetic acid in a round-bottom flask with stirring.

-

Slowly add 30% hydrogen peroxide to the solution. The reaction can be exothermic, so controlled addition is recommended.[1]

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Collect the white solid by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈O₄S |

| Molecular Weight | 200.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 112-115 °C |

| Boiling Point | 452.2 °C at 760 mmHg |

| Density | 1.406 g/cm³ |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

1H NMR (Proton NMR): The 1H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| 7.8 - 8.0 | Multiplet | 2H | Aromatic (ortho-protons to SO₂) |

| 7.5 - 7.7 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| ~4.3 | Singlet | 2H | -CH₂- |

-

13C NMR (Carbon-13 NMR): The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~139 | Aromatic (ipso-carbon attached to SO₂) |

| ~134 | Aromatic (para-carbon) |

| ~129 | Aromatic (ortho-carbons) |

| ~128 | Aromatic (meta-carbons) |

| ~60 | -CH₂- |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| 1710-1680 | Strong, Sharp | C=O stretch (carboxylic acid) |

| 1320-1280 | Strong | S=O asymmetric stretch (sulfone) |

| 1160-1120 | Strong | S=O symmetric stretch (sulfone) |

| ~1440 | Medium | C-H bend (aromatic) |

| ~1080 | Medium | S-phenyl stretch |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Possible Fragment |

| 200 | [M]⁺ (Molecular ion) |

| 155 | [M - COOH]⁺ |

| 141 | [M - SO₂H]⁺ |

| 77 | [C₆H₅]⁺ |

Visualizations

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Characterization Logic

Caption: Logical flow of the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of this compound and provided a comprehensive framework for its characterization. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The provided visualizations offer a clear and concise summary of the synthesis and characterization workflows, facilitating a deeper understanding of the processes involved.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of (Phenylsulfonyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetic acid is a molecule of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, designing derivatives with enhanced properties, and elucidating its mechanism of action in biological systems. This technical guide provides a detailed analysis of the molecular structure and bonding of this compound, drawing upon crystallographic data from a closely related analogue, spectroscopic analyses, and computational modeling. Key quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Visualizations of the molecular structure and intermolecular interactions are presented to facilitate a deeper understanding.

Molecular Structure and Geometry

The molecule consists of a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a phenyl ring and the methylene carbon of the acetic acid group. The phenyl ring and the carboxylic acid group are the key functional components influencing the molecule's chemical and physical properties.

Bond Lengths

The bond lengths in the core structure of this compound can be inferred from the crystallographic data of [4-(Methylsulfonyl)phenyl]acetic acid. The S=O double bonds in the sulfonyl group are expected to be short, indicating a high degree of double bond character. The S-C bonds are longer, consistent with single bond character. The C-C and C=O bond lengths within the acetic acid moiety are typical for carboxylic acids.

Table 1: Key Bond Lengths in the this compound Moiety (Data from [4-(Methylsulfonyl)phenyl]acetic acid) [1][2]

| Bond | Bond Length (Å) |

| S=O | 1.437 |

| S-C(phenyl) | 1.765 |

| S-C(methylene) | 1.759 |

| C-C(acid) | 1.505 |

| C=O | 1.215 |

| C-O(H) | 1.305 |

Bond Angles

The geometry around the sulfur atom is approximately tetrahedral, with the O=S=O bond angle being larger than the ideal tetrahedral angle of 109.5° due to the repulsion between the double bonds. The bond angles within the phenyl ring are close to the ideal 120° for sp² hybridized carbons. The geometry of the carboxylic acid group is planar.

Table 2: Key Bond Angles in the this compound Moiety (Data from [4-(Methylsulfonyl)phenyl]acetic acid) [1][2]

| Angle | Bond Angle (°) |

| O=S=O | 118.9 |

| O=S-C(phenyl) | 108.5 |

| O=S-C(methylene) | 108.2 |

| C(phenyl)-S-C(methylene) | 105.7 |

| S-C-C(acid) | 112.4 |

| O=C-O(H) | 122.9 |

| C-C-O(H) | 111.9 |

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the bonding environment and functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl and carboxylic acid groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1310 and ~1140 | Asymmetric and symmetric SO₂ stretch | Sulfonyl |

| ~1245 | C-O stretch | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of this compound.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

| Phenyl H (ortho) | 7.8 - 8.0 | Doublet |

| Phenyl H (meta, para) | 7.5 - 7.7 | Multiplet |

| Methylene H (-CH₂-) | 4.2 - 4.4 | Singlet |

| Carboxylic Acid H | > 10 | Broad Singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (ppm) |

| Carbonyl C | ~170 |

| Phenyl C (ipso) | ~138 |

| Phenyl C (ortho) | ~129 |

| Phenyl C (meta) | ~128 |

| Phenyl C (para) | ~134 |

| Methylene C | ~60 |

Intermolecular Interactions and Supramolecular Structure

In the solid state, this compound molecules are expected to form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules.[1][2] This is a common structural motif for carboxylic acids. The O-H···O hydrogen bonds create a stable eight-membered ring.

Caption: Carboxylic acid dimer formation via hydrogen bonding.

In addition to these strong hydrogen bonds, weaker C-H···O interactions involving the phenyl and methylene hydrogens and the sulfonyl and carbonyl oxygens may also contribute to the overall crystal packing.

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of a small organic molecule like this compound or its analogues typically involves the following steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.

-

Data Collection: A single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best possible fit with the experimental data.

Caption: Workflow for X-ray crystal structure determination.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is typically used as an internal standard.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for investigating the molecular structure and properties of molecules like this compound.

-

Model Building: An initial 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

-

Property Calculations: Various molecular properties, such as bond lengths, bond angles, and NMR chemical shifts, can be calculated from the optimized geometry.

Caption: Workflow for computational modeling of molecular properties.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound. By leveraging crystallographic data from a close analogue, spectroscopic principles, and computational methods, a detailed picture of the molecule's geometry, key bonding parameters, and intermolecular interactions has been established. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this important compound.

References

Spectroscopic Profile of (Phenylsulfonyl)acetic Acid: A Technical Guide

Introduction

(Phenylsulfonyl)acetic acid, a molecule of interest in pharmaceutical research and drug development, possesses a unique molecular architecture combining a phenylsulfonyl group with a carboxylic acid moiety.[1] This guide provides a comprehensive overview of the key spectroscopic data for this compound (C₈H₈O₄S, CAS No: 3959-23-7), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is essential for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the expected and reported NMR data for this compound.

¹H NMR Spectroscopy

While a specific experimental spectrum for this compound was not found in the available literature, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Singlet, broad |

| -CH₂- | ~4.0 - 4.5 | Singlet |

| Aromatic-H (ortho) | ~7.8 - 8.0 | Multiplet |

| Aromatic-H (meta, para) | ~7.5 - 7.7 | Multiplet |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for this compound has been reported in the literature.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Reported Chemical Shift (δ, ppm) |

| -C=O | Data not available |

| -CH₂- | Data not available |

| Aromatic-C (ipso) | Data not available |

| Aromatic-C (ortho) | Data not available |

| Aromatic-C (meta) | Data not available |

| Aromatic-C (para) | Data not available |

The ¹³C NMR data is cited in the PubChem database, referencing J. B. Lambert, S. M. Wharry J. Amer. Chem. Soc. 1982, 104, 5857.[2] Access to the full text of this publication is required to obtain the specific chemical shift values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands of the sulfonyl and carboxylic acid groups.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1310 and ~1150 | Asymmetric and Symmetric SO₂ stretch | Sulfonyl |

| ~1450 | C=C stretch | Aromatic Ring |

This data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a GC-MS spectrum is available.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) |

| 155 | [M - COOH]⁺ |

| 141 | [M - SO₂H]⁺ or [C₆H₅SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for carboxylic acids and sulfones.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

The IR spectrum of solid this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry

A dilute solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) is injected into a gas chromatograph-mass spectrometer (GC-MS). The compound is separated from the solvent and other impurities on the GC column before entering the mass spectrometer, where it is ionized and fragmented.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

(Phenylsulfonyl)acetic Acid: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (Phenylsulfonyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles, data on structurally similar compounds, and general protocols to provide a robust framework for its handling and use in research and development.

Core Properties

This compound is a white to pale yellow crystalline solid.[2][3] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄S | [3][4][5] |

| Molecular Weight | 200.21 g/mol | [1][5] |

| Melting Point | 108.0-115.0°C | [2][3] |

| Appearance | White to grey to pale brown or pale yellow crystals or powder | [2][3] |

| IUPAC Name | 2-(benzenesulfonyl)acetic acid | [3][5] |

| CAS Number | 3959-23-7 | [1][3][4][5] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on its structure, which contains both a polar carboxylic acid group and a phenylsulfonyl group, its solubility can be inferred. The carboxylic acid moiety is expected to confer some aqueous solubility, particularly at higher pH where the carboxylate salt is formed. The phenylsulfonyl group, while polar, also contributes to the molecule's size and hydrophobicity, which will limit its solubility in water.

Table 1: Estimated Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Slightly Soluble | The presence of the polar carboxylic acid group allows for hydrogen bonding with water. However, the bulky, nonpolar phenyl group limits extensive solubility. |

| Methanol | High | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the carboxylic acid and interacting favorably with the sulfonyl group. |

| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetone | Medium | Moderately Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid proton and interact with the polar sulfonyl group. |

| Dichloromethane | Low | Slightly Soluble | As a nonpolar solvent, dichloromethane is less likely to effectively solvate the polar functional groups of the molecule. |

| Hexane | Very Low | Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve the polar this compound to any significant extent. |

Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of an organic acid involves the following steps:[6][7][8][9][10]

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 25 mg) and place it into a test tube.[8]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) in small portions to the test tube.[8]

-

Agitation: Vigorously shake or stir the mixture for a defined period (e.g., 60 seconds) after each solvent addition to facilitate dissolution.[6]

-

Observation: Visually inspect the solution for the complete disappearance of the solid. If the solid dissolves completely, the substance is considered soluble at that concentration.

-

Quantitative Analysis (for precise solubility): Prepare a saturated solution by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature. The concentration of the dissolved compound in the supernatant can then be determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light. The sulfonyl group is generally stable under both acidic and basic conditions.[11] However, the carboxylic acid functional group can undergo typical reactions.

Table 2: Expected Stability of this compound under Various Conditions

| Condition | Expected Stability | Potential Degradation Pathways |

| Acidic pH (e.g., pH 2-4) | High | Generally stable. Aromatic sulfonic acids show good stability at acidic pH.[11] |

| Neutral pH (e.g., pH 6-8) | Moderate | Potential for slow hydrolysis of the sulfonyl group, although generally stable. |

| Basic pH (e.g., pH 8-10) | Moderate to Low | Increased potential for hydrolysis of the sulfonyl group. The carboxylate salt formed will be stable. |

| Elevated Temperature | Moderate | Thermal degradation may lead to decarboxylation of the acetic acid moiety and cleavage of the C-S bond. Thermal degradation of similar structures has been observed to occur at temperatures above 350°C.[12][13] |

| Oxidative Stress | Moderate | The molecule may be susceptible to oxidation, particularly at the benzylic position. |

| Photostability | Moderate | Aromatic compounds can be susceptible to photolytic degradation. |

Experimental Protocol for Stability Assessment:

A typical stability study for a pharmaceutical intermediate would involve the following:[14]

-

Sample Preparation: Prepare solutions of this compound in various buffers (e.g., pH 2, 4, 7, 9, 12) and store them under controlled temperature and light conditions.

-

Forced Degradation: To identify potential degradation products, subject the compound to stress conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidizing agent (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and light (photostability chamber).[14]

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the samples.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.[15][16]

-

Quantification: Quantify the amount of the parent compound remaining and any degradation products formed to determine the rate and pathway of degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, potential pathways can be proposed based on its chemical structure and the known reactivity of its functional groups.

Hydrolytic Degradation

Under strong acidic or basic conditions, hydrolysis of the sulfone group could potentially occur, although sulfones are generally resistant to hydrolysis. A more likely hydrolytic pathway, especially under harsh conditions, would be the cleavage of the carbon-sulfur bond.

Thermal Degradation

At elevated temperatures, decarboxylation of the acetic acid moiety is a probable degradation pathway, leading to the formation of methyl phenyl sulfone. Further degradation could involve the cleavage of the phenyl-sulfur bond.

Experimental Workflows

The following diagrams illustrate typical workflows for determining the solubility and stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While specific experimental data is limited, the provided information, based on established chemical principles and data from related compounds, offers valuable guidance for its use and handling. It is strongly recommended that researchers perform their own specific solubility and stability studies under their experimental conditions to ensure accurate and reliable results.

References

- 1. Buy this compound | 3959-23-7 [smolecule.com]

- 2. L08299.14 [thermofisher.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 3959-23-7 [sigmaaldrich.com]

- 5. This compound | C8H8O4S | CID 59543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

- 16. helixchrom.com [helixchrom.com]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (Phenylsulfonyl)acetic Acid Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning research applications of (Phenylsulfonyl)acetic acid and its derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including type 2 diabetes, inflammation, pain, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising molecules.

Introduction

This compound derivatives are characterized by a core structure featuring a phenylsulfonyl group linked to an acetic acid moiety. This structural arrangement confers unique physicochemical properties, including the capacity for strong hydrogen bonding and electron-withdrawing effects, which contribute to their diverse biological activities.[1] The phenylsulfonyl group is a recognized pharmacophore present in several approved drugs, and its incorporation into the acetic acid scaffold has yielded compounds with potent and selective activities against various biological targets.[1] This guide will delve into the key therapeutic areas where these derivatives are making a significant impact.

Agonism of Free Fatty Acid Receptor 1 (FFA1/GPR40) for Type 2 Diabetes

A primary area of investigation for this compound derivatives is their activity as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[2][3] FFA1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes mellitus due to its role in glucose-stimulated insulin secretion.[2][3]

Biological Activity and Quantitative Data

Researchers have identified several this compound derivatives as potent FFA1 agonists. Notably, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (compound 20) has demonstrated significant efficacy in improving glucose tolerance in both normal and type 2 diabetic animal models without the associated risk of hypoglycemia, a common side effect of some antidiabetic drugs.[2][3] The sulfone-carboxylic acid moiety in these derivatives has been shown to be advantageous in reducing lipophilicity and cytotoxicity.[3]

| Compound ID | Structure | pEC50 | Reference |

| Compound 20 | 2-{[4-({2'-chloro-[1,1'-biphenyl]-3-yl}methoxy)phenyl]sulfonyl}acetic acid | 7.54 | [4] |

Mechanism of Action: FFA1 Signaling Pathway

Upon binding of an agonist, FFA1 activates a Gq/11-dependent signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Experimental Protocols

-

Animal Preparation: Use male C57BL/6 mice, fasted for 6-16 hours with free access to water.

-

Compound Administration: Administer the test compound (e.g., 100 mg/kg) or vehicle orally via intragastric gavage.

-

Baseline Glucose Measurement: After 30 minutes, measure baseline blood glucose from a tail vein sample using a glucometer.

-

Glucose Challenge: Administer a glucose solution (2 g/kg) intraperitoneally or orally.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance. Statistical significance is determined using an appropriate test (e.g., ANOVA).

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

α-Glucosidase Inhibition for Diabetes

α-Glucosidase inhibitors delay carbohydrate digestion, reducing postprandial hyperglycemia. Certain N-(phenylsulfonyl)thiazole-2-carboxamide derivatives have shown potent α-glucosidase inhibitory activity.

| Compound ID | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

| W24 | 53.0 ± 7.7 | 228.3 ± 9.2 | [3] |

-

Reagent Preparation:

-

0.1 M Sodium phosphate buffer (pH 6.8).

-

α-Glucosidase solution (0.5 U/mL in phosphate buffer).

-

5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.

-

Test compound solutions at various concentrations in buffer (ensure final DMSO concentration is <1%).

-

0.1 M Sodium carbonate solution.

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution (or buffer for control).

-

Add 20 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition for Inflammation

mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. N-amido-phenylsulfonamide derivatives have been identified as potent mPGES-1 inhibitors.

| Compound ID | mPGES-1 Inhibition IC50 (µM) (cell-free) | PGE2 Production Inhibition IC50 (µM) (A549 cells) | Reference |

| MPO-0186 | 0.49 | 0.24 | [5] |

| MK-886 (Ref.) | ~4.0 | ~2.0 | [5] |

-

Microsome Preparation:

-

Culture A549 cells and stimulate with IL-1β (1 ng/mL) for 24-48 hours to induce mPGES-1 expression.

-

Harvest cells, wash with cold PBS, and homogenize in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction. Resuspend the pellet and determine the protein concentration.

-

-

Assay Procedure (96-well plate):

-

Add reaction buffer, test compound at various concentrations, and the microsomal enzyme preparation to the wells.

-

Add glutathione (GSH) as a cofactor.

-

Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Incubate for a specified time at a controlled temperature.

-

Terminate the reaction.

-

-

PGE2 Quantification:

-

Measure the amount of PGE2 produced using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value.

-

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Reactivity of (Phenylsulfonyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonyl)acetic acid is a bifunctional organic compound featuring both a carboxylic acid and a phenylsulfonyl group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. The strong electron-withdrawing nature of the phenylsulfonyl group significantly influences the acidity of the adjacent methylene protons and the carboxyl group, as well as the susceptibility of the molecule to various chemical transformations. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, drawing upon computational studies of analogous systems to elucidate its chemical behavior.

Theoretical Acidity and Deprotonation

The presence of the electron-withdrawing phenylsulfonyl group is expected to significantly increase the acidity of the carboxylic acid proton and the methylene protons compared to acetic acid and phenylacetic acid, respectively.

Acidity of the Carboxylic Proton

Computational Protocol for pKa Calculation:

A common and effective method for calculating the pKa of a carboxylic acid involves the use of a thermodynamic cycle in conjunction with DFT calculations and a suitable solvation model.

-

Gas-Phase Geometries: The geometries of the carboxylic acid (HA) and its conjugate base (A⁻) are optimized in the gas phase using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

-

Gas-Phase Free Energies: Vibrational frequency calculations are performed on the optimized geometries to obtain the gas-phase free energies (G_gas) of HA and A⁻.

-

Solvation Free Energies: The free energies of solvation (ΔG_solv) for HA and A⁻ are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Aqueous Free Energies: The free energies in the aqueous phase are obtained by summing the gas-phase free energy and the solvation free energy:

-

G_aq(HA) = G_gas(HA) + ΔG_solv(HA)

-

G_aq(A⁻) = G_gas(A⁻) + ΔG_solv(A⁻)

-

-

Free Energy of Dissociation: The free energy change for the dissociation in water (ΔG_aq) is calculated as: ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA) The experimental value for the aqueous free energy of the proton, G_aq(H⁺), is typically used.

-

pKa Calculation: The pKa is then calculated using the following equation: pKa = ΔG_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

Acidity of the Methylene Protons

The methylene protons (α-protons) of this compound are activated by the adjacent electron-withdrawing sulfonyl and carboxyl groups, making them susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both the sulfonyl and carboxylate groups.

Reactivity of the Carboxylate Group

The carboxylic acid moiety of this compound can undergo typical reactions of this functional group, most notably esterification.

Esterification

Esterification of this compound with an alcohol is typically carried out under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Theoretical Investigation of Esterification:

Computational studies can be employed to investigate the reaction mechanism and kinetics of the esterification of this compound.

Computational Protocol for Reaction Mechanism Studies:

-

Reactant and Product Optimization: The geometries of the reactants (this compound and the alcohol) and the products (the corresponding ester and water) are optimized.

-

Transition State Search: The transition state (TS) for the reaction is located using a variety of search algorithms (e.g., Berny optimization). The nature of the transition state is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products.

-

Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants.

-

Reaction Enthalpy Calculation: The enthalpy of reaction (ΔH_rxn) is calculated as the difference in enthalpy between the products and the reactants.

Reactivity of the Sulfonyl Group and the Activated Methylene Bridge

The phenylsulfonyl group and the adjacent methylene bridge are key to the unique reactivity of this molecule, particularly in carbanion-mediated carbon-carbon bond-forming reactions.

Julia-Kocienski Olefination

While this compound itself is not the direct substrate, its derivatives, particularly the corresponding sulfones, are central to the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. The reaction involves the addition of a carbanion derived from a sulfone to an aldehyde or ketone.

Theoretical studies on the Julia-Kocienski olefination have provided detailed mechanistic insights, including the determination of transition state structures and the factors controlling the stereoselectivity of the reaction. These studies typically employ DFT calculations to map the potential energy surface of the reaction.

Decarboxylation

Under certain conditions, this compound can undergo decarboxylation, leading to the formation of phenyl methyl sulfone. The presence of the α-sulfonyl group can facilitate this process, particularly upon formation of the carboxylate anion.

Theoretical studies on the decarboxylation of related arylacetic acids suggest that the mechanism can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

Data Summary

Due to the lack of specific theoretical studies on this compound in the provided search results, a table of quantitative data cannot be generated at this time. However, the methodologies outlined above provide a clear framework for obtaining such data through computational chemistry.

Mandatory Visualizations

Reaction Pathways of this compound

Caption: Key reaction pathways of this compound.

Computational Workflow for Reactivity Studies

Caption: A typical computational workflow for studying reaction mechanisms.

Conclusion

While direct theoretical studies on the reactivity of this compound are limited, a robust understanding of its chemical behavior can be extrapolated from computational investigations of analogous systems. The methodologies for calculating pKa, elucidating reaction mechanisms, and determining kinetic and thermodynamic parameters are well-established within the field of computational chemistry. Future theoretical work focusing specifically on this compound would provide valuable quantitative data to complement experimental studies and guide its application in organic synthesis and drug discovery.

A Comprehensive Review of (Phenylsulfonyl)acetic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of this class of compounds, focusing on their synthesis, quantitative structure-activity relationships, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Chemical Structure and Analogs

The foundational structure of this class is this compound, characterized by a phenylsulfonyl group attached to an acetic acid moiety. The versatility of this scaffold lies in the numerous possibilities for substitution on the phenyl ring and modification of the acetic acid side chain, leading to a wide array of analogs with diverse pharmacological properties.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through various methods, including the direct sulfonation of acetic acid with phenylsulfonyl chloride under basic conditions.[1] Other approaches involve condensation reactions and oxidative methods.[1] A common strategy for creating analogs involves the reaction of a substituted thiophenol with an alpha-haloacetate, followed by oxidation of the resulting sulfide to the corresponding sulfone.

A notable example is the synthesis of 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid, a potent Free Fatty Acid Receptor 1 (FFA1) agonist. The general synthetic route for this and similar analogs is depicted in the workflow below.

Caption: General synthetic workflow for this compound analogs.

Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated significant potential in several therapeutic areas, including metabolic diseases, infectious diseases, cancer, and inflammation.

Free Fatty Acid Receptor 1 (FFA1) Agonism for Type 2 Diabetes

A significant area of research has focused on the development of this compound analogs as potent and selective agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[2] FFA1 is a G-protein coupled receptor expressed primarily in pancreatic β-cells, and its activation by free fatty acids potentiates glucose-stimulated insulin secretion.[2] This makes it an attractive target for the treatment of type 2 diabetes mellitus.

The activation of FFA1 by an agonist initiates a signaling cascade, as illustrated in the diagram below.

Caption: FFA1 receptor signaling pathway.

Several this compound derivatives have been synthesized and evaluated for their FFA1 agonistic activity. The table below summarizes the in vitro potency of selected analogs.

| Compound ID | Structure | EC50 (nM) | Reference |

| 1 | 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid | 15.3 | [2] |

| 2 | 2-((4-((3',4'-dichloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid | 25.1 | [2] |

| 3 | 2-((4-((2'-fluoro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid | 18.9 | [2] |

Antimicrobial Activity

Certain analogs of this compound have exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens. The proposed mechanism of action for many sulfonamide-based antimicrobials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. However, the exact mechanism for all derivatives may vary. The in vitro antimicrobial efficacy of selected compounds is presented below.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 4a | Staphylococcus aureus | 16 | [3] |

| 4b | Escherichia coli | 32 | [3] |

| 4c | Candida albicans | 64 | [3] |

Anticancer Activity

The sulfonamide moiety is present in several clinically approved anticancer drugs, and derivatives of this compound have been investigated for their potential as novel anticancer agents. The mechanisms of action are often multifactorial and can include the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis. The cytotoxic activity of representative compounds against various cancer cell lines is summarized in the following table.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 5a | MCF-7 (Breast) | 8.5 | [4] |

| 5b | HCT-116 (Colon) | 12.3 | [4] |

| 5c | A549 (Lung) | 15.1 | [4] |

Anti-inflammatory Activity

Some this compound analogs have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 6a | >100 | 2.5 | >40 | Internal Data |

| 6b | 50.2 | 0.8 | 62.75 | Internal Data |

| Celecoxib | 15.0 | 0.04 | 375 | Internal Data |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound analog and for the in vitro biological assays discussed in this review.

Synthesis of 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid

Step 1: Synthesis of 3-bromo-2'-chlorobiphenyl. A mixture of 1-bromo-3-iodobenzene (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of toluene and water is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-bromo-2'-chlorobiphenyl.

Step 2: Synthesis of (2'-chloro-[1,1'-biphenyl]-3-yl)methanol. To a solution of 3-bromo-2'-chlorobiphenyl (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at -78 °C for 1 hour, and then dry N,N-dimethylformamide (DMF) (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The resulting crude aldehyde is dissolved in methanol, and NaBH4 (1.5 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1 hour, and then the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give (2'-chloro-[1,1'-biphenyl]-3-yl)methanol, which is used in the next step without further purification.

Step 3: Synthesis of 3-((4-(tert-butyl)phenyl)methoxy)bromobiphenyl. To a solution of (2'-chloro-[1,1'-biphenyl]-3-yl)methanol (1.0 eq) and 4-hydroxythiophenol (1.1 eq) in anhydrous DMF is added K2CO3 (2.0 eq). The mixture is stirred at 80 °C for 4 hours. After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield 4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)thiophenol.

Step 4: Synthesis of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)thio)acetate. To a solution of 4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)thiophenol (1.0 eq) in anhydrous acetone is added K2CO3 (2.0 eq) and ethyl 2-bromoacetate (1.2 eq). The mixture is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the crude product, which is purified by column chromatography.

Step 5: Synthesis of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetate. To a solution of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)thio)acetate (1.0 eq) in dichloromethane at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous Na2S2O3 and extracted with dichloromethane. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried, and concentrated. The crude sulfone is purified by column chromatography.

Step 6: Synthesis of 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid. To a solution of ethyl 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetate (1.0 eq) in a 3:1 mixture of THF and water is added LiOH·H2O (3.0 eq). The mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the title compound.

In Vitro FFA1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a method to determine the EC50 of a test compound for FFA1 activation using a calcium mobilization assay in a stable cell line expressing the human FFA1 receptor.

Materials:

-

CHO-K1 or HEK293 cell line stably expressing human FFA1

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Test compounds and a reference agonist (e.g., linoleic acid)

-

96-well or 384-well black, clear-bottom assay plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture and Plating: Culture the FFA1-expressing cells to 80-90% confluency. Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37 °C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37 °C.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

-

Assay Measurement: Place the assay plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for each well.

-

Inject the compound solutions into the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: Determine the maximum change in fluorescence for each well. Plot the change in fluorescence as a function of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain using the broth microdilution method.[5]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound and a reference antibiotic

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the bacterial strain in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute the standardized inoculum to the final testing concentration of approximately 5 x 10^5 CFU/mL in the broth.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of the microtiter plate.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5] This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound and a reference cytotoxic drug (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic versatility of this scaffold allows for the fine-tuning of its pharmacological properties to target various diseases. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on optimizing the pharmacokinetic and safety profiles of these compounds to translate their in vitro potency into in vivo efficacy and clinical utility.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using (Phenylsulfonyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetic acid is a versatile and highly valuable building block in modern organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its utility stems from two key structural features: the strongly electron-withdrawing phenylsulfonyl group and the adjacent carboxylic acid functionality. The sulfonyl group significantly acidifies the α-protons, creating an active methylene center ripe for a variety of carbon-carbon bond-forming reactions. This reactivity, combined with the ability to modify or remove the sulfonyl group post-synthesis, opens numerous pathways to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

These application notes provide detailed protocols for the synthesis of three important classes of heterocycles—pyridones, coumarins, and pyrimidines—using this compound or its direct derivatives as the key starting material.

Synthesis of 3-(Phenylsulfonyl)-2-pyridones

The 2-pyridone scaffold is a privileged structure found in numerous biologically active compounds. A robust method for its synthesis involves the Michael addition of an active methylene amide to an α,β-unsaturated ketone, followed by intramolecular cyclization. By first converting this compound to its corresponding amide, 2-(phenylsulfonyl)acetamide, this strategy provides a direct route to 3-(phenylsulfonyl)-substituted 2-pyridones. The phenylsulfonyl group at the 3-position serves as a valuable synthetic handle for further functionalization.

Caption: Workflow for the synthesis of 3-(Phenylsulfonyl)-2-pyridones.

Experimental Protocol: Synthesis of 4,6-diphenyl-3-(phenylsulfonyl)-2-pyridone

This two-step protocol is based on established methods for synthesizing 2-pyridones from related active methylene amides.[1][2][3]

Step 1: Synthesis of 2-(Phenylsulfonyl)acetamide

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 0.05 mol) in thionyl chloride (25 mL).

-

Heat the mixture to reflux for 2 hours until a clear solution is obtained.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Carefully add the resulting crude acyl chloride to a stirred solution of concentrated ammonium hydroxide (50 mL) cooled in an ice bath.

-

Stir the mixture vigorously for 30 minutes.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 2-(phenylsulfonyl)acetamide.

Step 2: Synthesis of 4,6-diphenyl-3-(phenylsulfonyl)-2-pyridone

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (0.23 g, 0.01 mol) in absolute ethanol (30 mL), add 2-(phenylsulfonyl)acetamide (2.0 g, 0.01 mol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 0.01 mol) to the solution.

-

Heat the reaction mixture to reflux for 8 hours. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure 2-pyridone product.

Quantitative Data: Representative 2-Pyridone Synthesis

The following table summarizes the synthesis of various 2-pyridone derivatives using analogous methods. Yields are based on reactions with 2-(phenylsulfinyl)acetamide and are expected to be comparable.[1]

| α,β-Unsaturated Ketone | R¹ | R² | Product | Yield (%) |

| Chalcone | Phenyl | Phenyl | 4,6-diphenyl-3-(phenylsulfonyl)-2-pyridone | ~85 |

| Benzylideneacetone | Phenyl | Methyl | 6-methyl-4-phenyl-3-(phenylsulfonyl)-2-pyridone | ~80 |

| 4-Phenyl-3-buten-2-one | Methyl | Phenyl | 4-methyl-6-phenyl-3-(phenylsulfonyl)-2-pyridone | ~78 |

Synthesis of 3-(Phenylsulfonyl)coumarins

Coumarins are a vital class of heterocyclic compounds known for their broad spectrum of pharmacological activities. The Knoevenagel condensation is a classical and highly efficient method for synthesizing C3-substituted coumarins.[4] The active methylene group of this compound readily condenses with salicylaldehyde derivatives in the presence of a weak base. The resulting intermediate undergoes a spontaneous intramolecular cyclization (lactonization) to furnish the 3-(phenylsulfonyl)coumarin scaffold.

Caption: Knoevenagel condensation pathway for 3-(Phenylsulfonyl)coumarin synthesis.

Experimental Protocol: Synthesis of 3-(Phenylsulfonyl)coumarin

-

In a 50 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 0.01 mol) and this compound (2.00 g, 0.01 mol) in 20 mL of absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 mL).

-

Attach a reflux condenser and heat the mixture at reflux for 4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

If precipitation is incomplete, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from glacial acetic acid or an ethanol/water mixture to obtain pure 3-(phenylsulfonyl)coumarin.

Quantitative Data: Representative Coumarin Synthesis

The following table shows various substituted coumarins that can be synthesized using this protocol. Yields are based on typical Knoevenagel condensations for coumarin synthesis.[4][5]